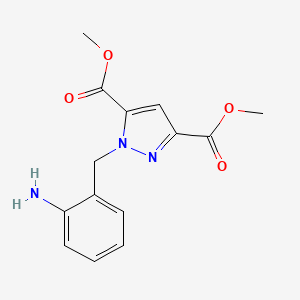

Dimethyl 1-(2-aminobenzyl)-1H-pyrazole-3,5-dicarboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C14H15N3O4 |

|---|---|

分子量 |

289.29 g/mol |

IUPAC 名称 |

dimethyl 1-[(2-aminophenyl)methyl]pyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C14H15N3O4/c1-20-13(18)11-7-12(14(19)21-2)17(16-11)8-9-5-3-4-6-10(9)15/h3-7H,8,15H2,1-2H3 |

InChI 键 |

JIBHMHSKJPGVBO-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC(=NN1CC2=CC=CC=C2N)C(=O)OC |

产品来源 |

United States |

生物活性

Dimethyl 1-(2-aminobenzyl)-1H-pyrazole-3,5-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including synthesis, structural characteristics, and various biological assays that highlight its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1H-pyrazole-3,5-dicarboxylic acid dimethyl ester with 2-(bromomethyl)aniline under basic conditions. The resulting compound features a pyrazole core substituted with an amino-benzyl group, contributing to its unique biological properties.

Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4O4 |

| Molecular Weight | 304.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The crystal structure analysis reveals a dihedral angle between the pyrazole and benzene rings of approximately 79.89°, indicating a significant degree of planarity that may facilitate π-π stacking interactions in the solid state .

Antimicrobial Properties

Research has demonstrated that compounds related to this compound exhibit notable antimicrobial activity. In vitro studies have shown effectiveness against various strains of bacteria and fungi. For instance, a related compound displayed a significant inhibition zone against E. coli comparable to standard antibiotics .

Genotoxicity Assessment

Genotoxicity studies are crucial for evaluating the safety profile of new compounds. The genotoxic potential of this compound was assessed using standard assays. Results indicated low genotoxicity, suggesting that this compound may be safer for therapeutic applications compared to other pyrazole derivatives .

Antifungal Activity

The antifungal activity of this compound has also been investigated. Compared to the reference antifungal agent cycloheximide, this compound exhibited competitive antifungal effects against several fungal pathogens . This property highlights its potential use as an antifungal agent in clinical settings.

Case Studies and Research Findings

Several studies have explored the biological implications of pyrazole derivatives:

- Antibacterial Activity : A study found that related pyrazole compounds inhibited Gram-positive and Gram-negative bacteria effectively, with dimethyl derivatives showing promising results in terms of minimum inhibitory concentration (MIC) values .

- Antifungal Efficacy : Another investigation focused on the antifungal properties against Candida species and demonstrated significant inhibition rates, supporting the use of this class of compounds in treating fungal infections .

- Cardioprotective Effects : Although not directly linked to this compound, related studies on pyrazole derivatives indicate potential cardioprotective effects in cellular models exposed to oxidative stress . This suggests a broader therapeutic potential for pyrazole-based compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。